molecular formula C6H3ClN2OS B1271937 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile CAS No. 104366-23-6

2-Amino-4-chloro-5-formylthiophene-3-carbonitrile

Cat. No. B1271937
CAS RN: 104366-23-6
M. Wt: 186.62 g/mol
InChI Key: XIZSUYSWKGAOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-4-chloro-5-formylthiophene-3-carbonitrile” is a complex compound with the CAS Number: 104366-23-6 . It has a molecular weight of 186.62 and its IUPAC name is 2-amino-4-chloro-5-formyl-3-thiophenecarbonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3ClN2OS/c7-5-3 (1-8)6 (9)11-4 (5)2-10/h2H,9H2 . Unfortunately, the specific details about the molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

This compound is a solid and should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis of Azo Dyes

2-Amino-4-chloro-5-formylthiophene-3-carbonitrile: is utilized in the synthesis of azo dyes. These dyes are created through a diazotization-coupling strategy, where the compound acts as a coupling component . Azo dyes have applications in textiles, food, and pharmaceuticals due to their vivid colors and stability.

Safety And Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H301-H314-H317 . The precautionary statements are P280-P301+P310-P305+P351+P338-P310 .

properties

IUPAC Name

2-amino-4-chloro-5-formylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2OS/c7-5-3(1-8)6(9)11-4(5)2-10/h2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZSUYSWKGAOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(S1)N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372180
Record name 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloro-5-formylthiophene-3-carbonitrile

CAS RN

104366-23-6
Record name 2-Amino-4-chloro-5-formyl-3-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104366-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-chloro-5-formyl-3-thiophenecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
CN(C)C=Nc1sc(C=O)c(Cl)c1C#N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

48.3 parts of N,N-dimethyl-N'-(4-chloro-3-cyano-5-formylthien-2-yl)-formamidine in a mixture of 200 parts of formic acid and 200 parts of water are heated at the boil for 3 hours. After the mixture has cooled to room temperature, the product is filtered off under suction, washed with water and dried. 33.5 parts (90% of theory) of 2-amino-4-chloro-3-cyano-5-formylthiophene are obtained. Decomposition temperature: 270° C. (from glacial acetic acid), IR (KBr): 3377, 3298, 3156 (NH2), 2216 (C≡N), 1623 cm-1 (C=0).
Name
N,N-dimethyl-N'-(4-chloro-3-cyano-5-formylthien-2-yl)-formamidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
200
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
Reactant of Route 2
2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
Reactant of Route 4
2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-Amino-4-chloro-5-formylthiophene-3-carbonitrile

Q & A

Q1: What is the significance of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile in the context of dye synthesis?

A1: 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile serves as a versatile starting material for creating new dyes. [, ] Its structure allows for easy modification and incorporation into various dye frameworks. The presence of electron-donating amino and electron-withdrawing cyano groups alongside the reactive formyl group makes it particularly interesting for developing dyes with potentially enhanced properties, such as color variation and intensity.

Q2: How does the structure of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile facilitate the synthesis of different types of dyes?

A2: The research demonstrates the use of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile in synthesizing both azo dyes [] and monomethine dyes. [] The compound's formyl group readily undergoes condensation reactions with various amines to form Schiff bases, a key step in synthesizing monomethine dyes. Moreover, the amino group can participate in diazotization reactions, leading to the formation of diazonium salts, which are crucial intermediates in azo dye synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.